The synthesis of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is achieved through a cyclocondensation reaction. [] This involves reacting sodium azide with a specific precursor molecule, N(N),N'-disubstituted carbamimidothioate. The reaction proceeds without the need for a catalyst and yields the desired tetrazole compound in good to excellent yields. []
The molecular structure of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide has been confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). [] Additionally, single crystal X-ray diffraction data is available for this compound, providing detailed insights into its three-dimensional structure. []
While the precise mechanism of action of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide has not been fully elucidated in the provided literature, in silico studies suggest that this compound may interact with the ligand binding domain of estrogen receptor α (ERα). [] This interaction could potentially explain its observed cytotoxic activity against MCF-7 cells, which are known to express high levels of ERα. []
The primary application of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide identified in the literature is in anticancer research. [] It has shown promising cytotoxic activity against human breast cancer cells (MCF-7), making it a potential candidate for further development as a therapeutic agent. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: